REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14](Cl)=[N:13][CH:12]=[N:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N:26]1CCC2C(OC)=NC=NC=2C1)C1C=CC=CC=1>N.CO>[CH2:1]([N:8]1[CH2:17][CH2:16][C:15]2[C:14]([NH2:26])=[N:13][CH:12]=[N:11][C:10]=2[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
7-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)OC
|
Name
|
|
Quantity
|
9.83 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
which led to the precipitation of the desired product 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
|
Type
|
CUSTOM
|
Details
|
The mother liquor was evaporated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2N=CN=C(C2CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |